2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779445
InChI: InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)
SMILES: CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Molecular Formula: C14H21N3O5
Molecular Weight: 311.33 g/mol

2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate

CAS No.:

Cat. No.: VC13779445

Molecular Formula: C14H21N3O5

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate -

Specification

Molecular Formula C14H21N3O5
Molecular Weight 311.33 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate
Standard InChI InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)
Standard InChI Key YDSINCVWMDUPSG-UHFFFAOYSA-N
SMILES CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₂₁N₃O₅, with a molecular weight of 311.33 g/mol . Its structure comprises a hexanoate backbone linked to a (4R,5S)-configured imidazolidinone ring and a pyrrolidin-1-yl dione (NHS ester) group. The stereochemistry at positions 4 and 5 of the imidazolidinone ring is critical for its biological activity, ensuring optimal interaction with streptavidin.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number80750-24-9
Molecular FormulaC₁₄H₂₁N₃O₅
Molecular Weight311.33 g/mol
SolubilityDMSO, DMF
Storage Conditions-20°C
Purity>95%

Stereochemical Considerations

The (4R,5S) configuration ensures spatial alignment complementary to streptavidin’s binding pocket. This stereospecificity enhances binding affinity while allowing competitive displacement by biotin, a feature absent in non-chiral analogs .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves coupling desthiobiotin with N-hydroxysuccinimide (NHS) using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under inert atmospheres to prevent hydrolysis of the NHS ester.

Key Steps:

  • Activation of Carboxylic Acid: Desthiobiotin’s carboxyl group reacts with DCC/EDC to form an intermediate O-acylisourea.

  • NHS Ester Formation: The intermediate reacts with NHS, yielding the active ester and dicyclohexylurea (DCU) as a byproduct.

  • Purification: Crude product is purified via silica gel chromatography or recrystallization to achieve >95% purity .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems optimize reaction parameters (e.g., temperature, stoichiometry), reducing byproduct formation. Scalable protocols from suppliers like Vector Labs and Thermo Scientific emphasize cost-effective synthesis without compromising steric integrity .

Applications in Biotechnology

Bioconjugation Strategies

The NHS ester group reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. This reaction occurs at pH 7–9 and room temperature, preserving protein functionality .

Example Protocol:

  • Labeling Antibodies: Incubate 1 mg/mL IgG with 10-fold molar excess of Desthiobiotin NHS ester in PBS (pH 8.0) for 1 hour.

  • Quenching: Add Tris-HCl (pH 7.4) to neutralize unreacted ester.

  • Purification: Remove excess reagent via gel filtration .

Affinity Purification

Desthiobiotin’s moderate binding affinity (Kd ≈ 10⁻¹¹ M) to streptavidin enables gentle elution using biotin competitors, unlike irreversible biotin-streptavidin interactions (Kd ≈ 10⁻¹⁵ M) . This property is exploited in pull-down assays to isolate protein complexes without denaturing eluents.

Advantages Over NHS-Biotin:

  • Reversible Binding: Elution with 2–5 mM biotin preserves target protein activity .

  • Reduced Background: Endogenous biotinylated proteins remain streptavidin-bound, minimizing contamination .

Intracellular Labeling

The compound’s low molecular weight (311 Da) and lack of charge permit diffusion across cell membranes. Researchers label intracellular proteins in live cells by incubating with 10–50 μM Desthiobiotin NHS ester for 15–30 minutes, followed by streptavidin-based detection .

Research Findings and Innovations

Comparative Binding Studies

Surface plasmon resonance (SPR) assays demonstrate that desthiobiotin-streptavidin complexes dissociate 100-fold faster than biotin-streptavidin under biotin competition, confirming its utility in dynamic purification workflows .

Elution Efficiency

A 2024 study compared elution protocols for desthiobiotinylated antibodies:

  • Biotin Competition: 92% recovery in 10 minutes using 5 mM biotin.

  • Low-pH Elution: 75% recovery with significant protein denaturation .

Table 2: Performance Metrics

MetricDesthiobiotin NHS EsterNHS-Biotin
Binding Affinity (Kd)10⁻¹¹ M10⁻¹⁵ M
Elution Efficiency>90%<5%
Membrane PermeabilityHighLow

Novel Applications

  • Proteomics: Pulse-chase experiments track protein turnover using desthiobiotin tags and mass spectrometry .

  • Drug Delivery: Conjugation to nanoparticles enables streptavidin-mediated targeting of cancer cells.

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